
2-Acetyl-3-aminobut-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-aminobut-2-enenitrile is an organic compound with the molecular formula C6H8N2O It is a derivative of butenenitrile and contains both an acetyl and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Acetyl-3-aminobut-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of acetylacetone with cyanoacetamide under basic conditions. The reaction typically proceeds as follows:
Reactants: Acetylacetone and cyanoacetamide.
Catalyst: A base such as sodium ethoxide.
Solvent: Ethanol.
Conditions: The mixture is heated under reflux for several hours.
Another method involves the cyclocondensation of acetyl pyruvates with enamines . This method is valuable for synthesizing pyridines with acceptor substituents in positions 3 and 5 of the nucleus.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-3-aminobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitriles and amides.
Reduction: Produces primary amines.
Substitution: Produces substituted amines or amides depending on the reagents used.
Applications De Recherche Scientifique
2-Acetyl-3-aminobut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Used in the production of dyes and pigments due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of 2-acetyl-3-aminobut-2-enenitrile involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Additionally, the acetyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
2-Acetyl-3-aminobut-2-enenitrile can be compared with other similar compounds, such as:
3-Aminocrotononitrile: Similar structure but lacks the acetyl group.
Ethyl 3-aminocrotonate: Contains an ester group instead of an acetyl group.
3-Aminobut-2-enenitrile: Similar structure but without the acetyl group
Uniqueness
The presence of both an acetyl and an amino group in this compound makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the compound’s ability to form stable complexes with metals enhances its utility in industrial applications.
Propriétés
Numéro CAS |
1113-72-0 |
|---|---|
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
(E)-2-acetyl-3-aminobut-2-enenitrile |
InChI |
InChI=1S/C6H8N2O/c1-4(8)6(3-7)5(2)9/h8H2,1-2H3/b6-4+ |
Clé InChI |
RDRVJVHEWGXCLC-GQCTYLIASA-N |
SMILES isomérique |
C/C(=C(/C#N)\C(=O)C)/N |
SMILES canonique |
CC(=C(C#N)C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)
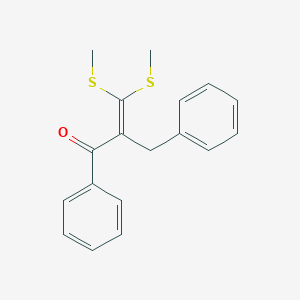
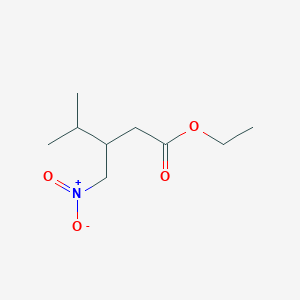
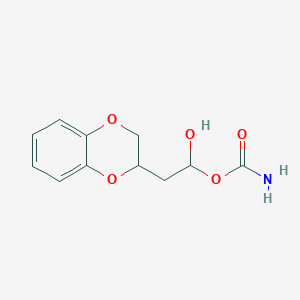
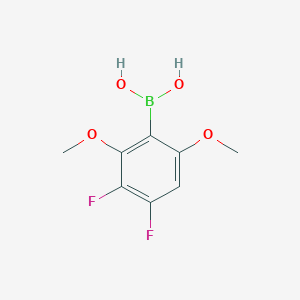

![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
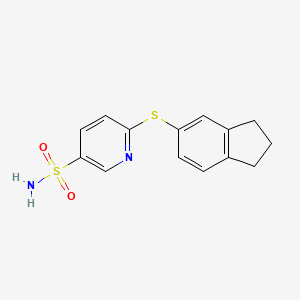

![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
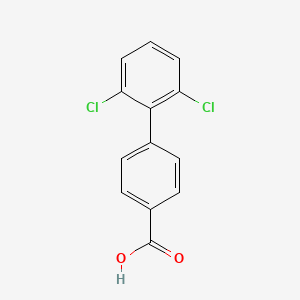
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)
